![molecular formula C16H12ClF3N6OS B2939844 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide CAS No. 577700-13-1](/img/structure/B2939844.png)
2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide” is a complex organic molecule. It contains several functional groups, including an amine, a pyridine, a 1,2,4-triazole, a sulfanyl group, and an acetamide .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the 1,2,4-triazole ring could be synthesized using methods described in the literature . The pyridine ring could be introduced using cross-coupling reactions . The acetamide group could be added in a subsequent step .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of several heterocyclic rings, including a pyridine and a 1,2,4-triazole, connected by a sulfanyl group. The acetamide group would be attached to the triazole ring .Chemical Reactions Analysis
The compound could participate in various chemical reactions, depending on the conditions. For example, the amine group could undergo reactions typical for amines, such as acylation or alkylation . The pyridine ring could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar amine, acetamide, and trifluoromethyl groups would likely make the compound soluble in polar solvents .Applications De Recherche Scientifique
Antibacterial and Antifungal Applications
- This compound, as part of the 1,2,4-triazole ring system, has been studied for its antibacterial and antifungal properties. Research indicates that derivatives of 1,2,4-triazole show significant potential in combating microbial infections (MahyavanshiJyotindra et al., 2011).
Antitumor Activity
- Derivatives of this compound have been synthesized and evaluated for their antitumor activity. These studies have shown that certain derivatives demonstrate promising results in inhibiting tumor growth (Hu et al., 2008).
Antimicrobial and Surface Activity
- The compound's derivatives have also been explored for their antimicrobial activity and potential as surface-active agents. This dual functionality indicates a broad range of applications in medical and industrial fields (El-Sayed, 2006).
Synthesis and Structural Analysis
- Several studies have focused on the synthesis and structural elucidation of this compound's derivatives, highlighting their chemical properties and potential applications in various fields, including pharmaceuticals (Palamarchuk et al., 2019).
Vibrational Spectroscopy and Quantum Computational Approach
- The compound and its derivatives have been characterized using vibrational spectroscopy and quantum computational approaches. These methods provide deeper insights into the molecular structure and properties, aiding in the development of more effective derivatives (Jenepha Mary et al., 2022).
Orientations Futures
Future research could focus on further exploring the biological activities of this compound and related compounds. This could involve testing their activity against various biological targets, studying their mechanism of action, and optimizing their properties for potential therapeutic applications .
Propriétés
IUPAC Name |
2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF3N6OS/c17-11-4-3-10(16(18,19)20)6-12(11)23-13(27)8-28-15-25-24-14(26(15)21)9-2-1-5-22-7-9/h1-7H,8,21H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSNFIFJBZQFJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF3N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

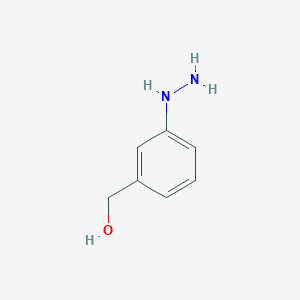
![2-acetamido-4-(methylthio)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)butanamide](/img/structure/B2939763.png)
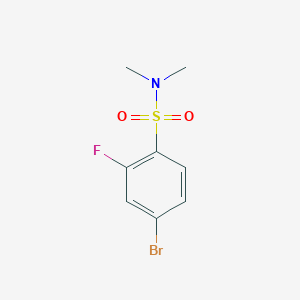
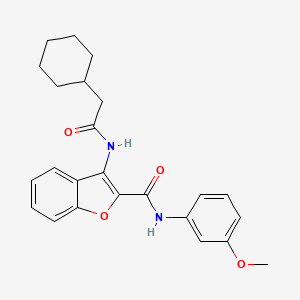
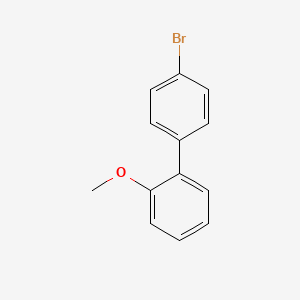
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-fluoro-N-methylbenzenesulfonamide](/img/structure/B2939768.png)
![1-(4-Ethylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2939772.png)



![2-[1-[(3-Bromophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2939778.png)
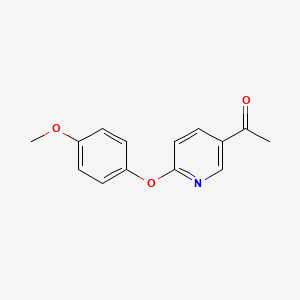
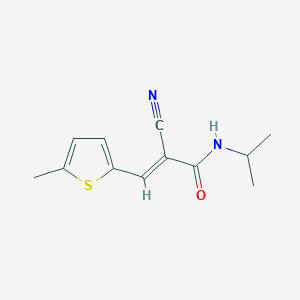
![(3-Methylphenyl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2939784.png)